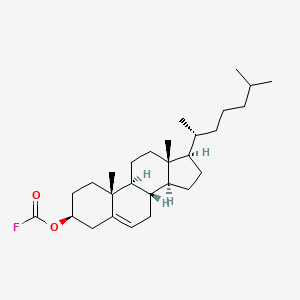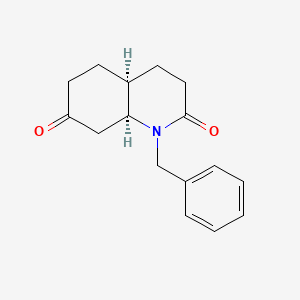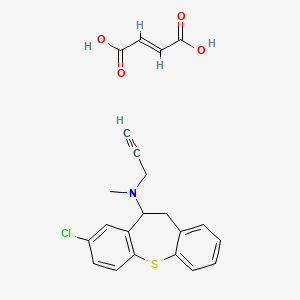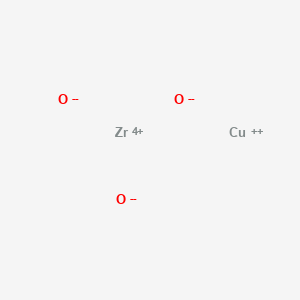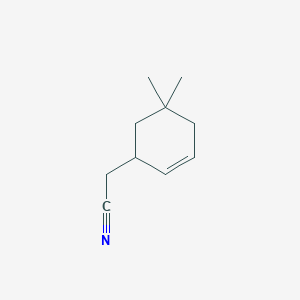
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a nitrile group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-ol with a suitable nitrile source under acidic or basic conditions. Common reagents used in this synthesis include acetonitrile, sulfuric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can act as a reactive site, participating in various chemical reactions that lead to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5,5-Dimethylcyclohex-2-en-1-yl)acetate
- (5,5-Dimethylcyclohex-2-en-1-yl)methanol
- (5,5-Dimethylcyclohex-2-en-1-yl)amine
Uniqueness
(5,5-Dimethylcyclohex-2-en-1-yl)acetonitrile is unique due to its specific structure, which includes a nitrile group attached to a cyclohexene ring
Eigenschaften
CAS-Nummer |
65577-91-5 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
2-(5,5-dimethylcyclohex-2-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)6-3-4-9(8-10)5-7-11/h3-4,9H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
FLTCXYQWVBLDJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CC(C1)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


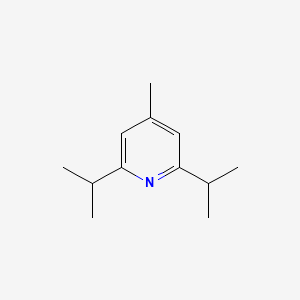
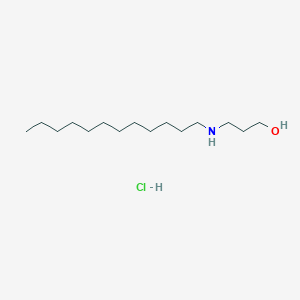



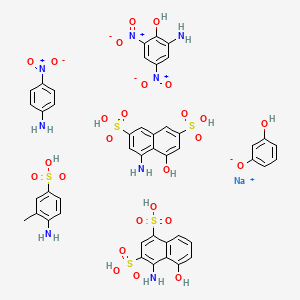
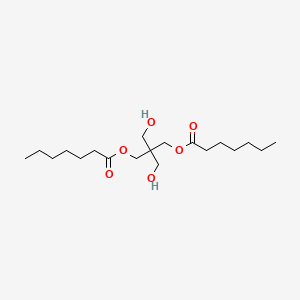
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
